5-Methylpyrazine-2,3(1H,4H)-dione
Description
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-methyl-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-4(8)5(9)7-3/h2H,1H3,(H,6,8)(H,7,9) |
InChI Key |
KTCHZOIFQXADIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazine-2,3(1H,4H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyrazine with acetic anhydride can yield 5-Methylpyrazine-2,3(1H,4H)-dione through a cyclization process .
Industrial Production Methods
Industrial production of 5-Methylpyrazine-2,3(1H,4H)-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while reduction can produce 5-methyl-2,3-dihydropyrazine-2,3-diol.
Scientific Research Applications
5-Methylpyrazine-2,3(1H,4H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Methylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
5,6-Dimethylpyrazine-2,3-dione
- Structure : Differs by an additional methyl group at position 4.
- Synthesis: Crystallographic studies confirm its planar pyrazine-dione core, stabilized by intramolecular hydrogen bonding. Methyl groups increase steric hindrance, reducing reactivity in electrophilic substitutions compared to the monomethyl derivative .
- Applications: Used as a precursor for nonlinear optical materials due to its conjugated π-system .
Pyrido[2,3-b]pyrazine Derivatives
7,8-Dimethylpyrazino[2,3-g]quinazolin-2,4(1H,3H)-dione
- Structure : Fused quinazoline-pyrazine system with methyl groups at positions 7 and 6.
- Synthesis : Isolated from natural sources (e.g., Carthamus tinctorius), highlighting its biosynthetic accessibility .
- Applications : First reported as a natural product; biological activity remains underexplored .
6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione
- Structure : Pyrimidine-dione core with a piperazine-carbonyl substituent.
- Synthesis : Derived from chlorinated intermediates and piperazine derivatives, emphasizing modularity in drug design .
Comparative Analysis of Properties
Key Differences and Implications
Reactivity :
- 5-Methylpyrazine-2,3-dione’s single methyl group offers intermediate steric hindrance, balancing reactivity and stability compared to 5,6-dimethyl analogs .
- Fused-ring systems (e.g., pyrido- or quinazoline-diones) exhibit extended conjugation, enhancing electronic properties for optoelectronic applications .
Synthetic Accessibility :
- Multicomponent reactions (e.g., ) provide higher yields (82–89%) for fused derivatives than natural isolation methods .
- Piperazine-linked diones require multistep synthesis but enable precise pharmacological tuning .
Biological Potential: Pyrido[2,3-b]pyrazines show DNA-binding activity, while piperazine derivatives are CNS-targeting scaffolds . Natural quinazoline-diones () may offer novel bioactive leads but lack mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
